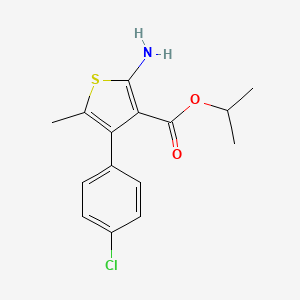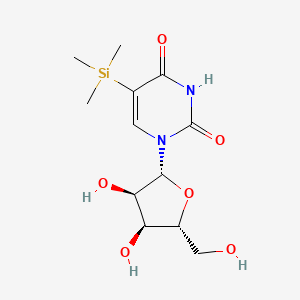
Uridine, 5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5-(trimethylsilyl)-: is a modified nucleoside derivative of uridine, where a trimethylsilyl group is attached to the 5-position of the uridine molecule. This modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(trimethylsilyl)- typically involves the modification of uridine through a series of chemical reactions. One common method is the silylation of uridine using trimethylsilyl chloride in the presence of a base such as pyridine. This reaction results in the formation of the trimethylsilyl derivative at the 5-position of the uridine molecule .
Industrial Production Methods: Industrial production of Uridine, 5-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into reduced forms with altered chemical properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups, leading to the formation of diverse uridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Uridine, 5-(trimethylsilyl)- is used as a building block in the synthesis of complex nucleoside analogues. Its unique properties make it valuable in the development of new chemical entities for research and industrial purposes .
Biology: In biological research, Uridine, 5-(trimethylsilyl)- is employed in the study of nucleic acid interactions and modifications. It serves as a probe to investigate the structure and function of RNA and DNA molecules .
Medicine: Modified uridine derivatives have shown promise in inhibiting viral replication and cancer cell proliferation .
Industry: Uridine, 5-(trimethylsilyl)- is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties enable the development of novel compounds with enhanced efficacy and stability .
Wirkmechanismus
The mechanism of action of Uridine, 5-(trimethylsilyl)- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to interact with molecular targets more effectively. The compound can inhibit enzymatic activities involved in nucleic acid metabolism, leading to altered cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouridine: A nucleoside analogue used in cancer treatment.
5-Bromouridine: A brominated derivative of uridine used in molecular biology research.
5-Iodouridine: An iodinated analogue with applications in antiviral research.
Uniqueness: Uridine, 5-(trimethylsilyl)- stands out due to its unique trimethylsilyl modification, which imparts enhanced stability and bioavailability compared to other uridine derivatives. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets .
Eigenschaften
CAS-Nummer |
51432-36-1 |
|---|---|
Molekularformel |
C12H20N2O6Si |
Molekulargewicht |
316.38 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O6Si/c1-21(2,3)7-4-14(12(19)13-10(7)18)11-9(17)8(16)6(5-15)20-11/h4,6,8-9,11,15-17H,5H2,1-3H3,(H,13,18,19)/t6-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
JUUZWFQWLBMRHS-PNHWDRBUSA-N |
Isomerische SMILES |
C[Si](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C[Si](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
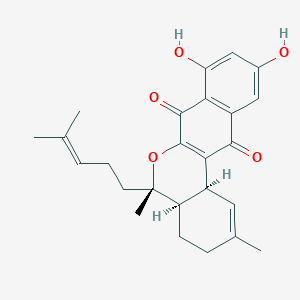

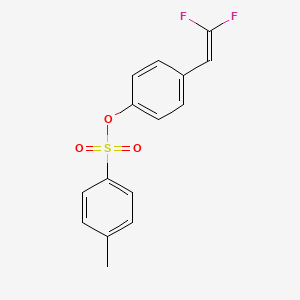
![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
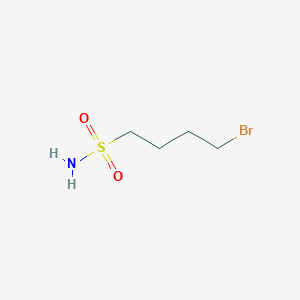
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
